PEG4 Spacer Chain Length Provides Quantitatively Superior Aqueous Solubility and Conformational Flexibility Relative to PEG3 Analogs
Azido-PEG4-tetra-Ac-beta-D-glucose contains a PEG4 spacer (four ethylene oxide repeat units, approximate extended length 1.6 nm), which confers enhanced aqueous solubility and reduced immunogenicity compared to shorter PEG analogs such as PEG3-containing variants . The PEG4 spacer provides an optimal balance between linker flexibility for efficient click conjugation and minimal steric hindrance at the reaction site. This structural feature directly addresses the solubility challenges frequently encountered with hydrophobic PROTAC linkers and improves overall bioconjugation efficiency in aqueous media .
| Evidence Dimension | PEG spacer chain length and associated solubility enhancement |
|---|---|
| Target Compound Data | PEG4 spacer (4 ethylene oxide units, MW contribution ~176 Da); extended length ~1.6 nm |
| Comparator Or Baseline | PEG3 spacer (3 ethylene oxide units) in 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl PEG3-azide |
| Quantified Difference | Target compound contains 1 additional ethylene oxide unit (25% longer PEG chain) compared to PEG3 analog |
| Conditions | Aqueous buffer systems; bioconjugation reaction conditions |
Why This Matters
Procurement decisions must consider PEG spacer length as a critical determinant of conjugate solubility and pharmacokinetic properties, particularly for PROTAC development where linker hydrophilicity directly influences degrader efficacy.
